molecular formula C6H7BrF2O2 B12430635 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one

1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one

Cat. No.: B12430635
M. Wt: 229.02 g/mol
InChI Key: IJKFVLQFHXEEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one is a chemical compound with the molecular formula C6H7BrF2O2 and a molecular weight of 229.02 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one involves several steps. One common method includes the reaction of 4-ethoxy-1,1-difluorobut-3-en-2-one with bromine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the difluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

1-Bromo-4-ethoxy-1,1-difluorobut-3-en-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C6H7BrF2O2

Molecular Weight

229.02 g/mol

IUPAC Name

1-bromo-4-ethoxy-1,1-difluorobut-3-en-2-one

InChI

InChI=1S/C6H7BrF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3

InChI Key

IJKFVLQFHXEEEK-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C(F)(F)Br

Origin of Product

United States

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